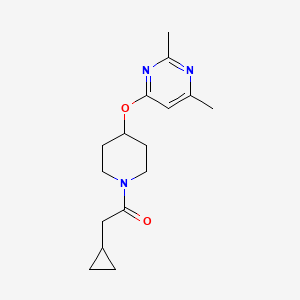

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-5-7-19(8-6-14)16(20)10-13-3-4-13/h9,13-14H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNUWZKXMKRHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The 2,6-dimethylpyrimidin-4-ol precursor is synthesized via Biginelli-like condensation (Figure 1):

Reaction Conditions

- Substrates : Acetamidine hydrochloride (1.2 eq), ethyl acetoacetate (1.0 eq)

- Catalyst : HCl (0.1 eq) in refluxing ethanol

- Yield : 78–85% after recrystallization (hexane/EtOAc)

Mechanistic Insight

Protonation of acetamidine enhances electrophilicity, enabling nucleophilic attack by the β-ketoester enolate. Cyclodehydration forms the pyrimidine ring, with methyl groups introduced via the β-ketoester substituents.

Etherification of Piperidine

Conversion of pyrimidin-4-ol to the corresponding 4-chloropyrimidine facilitates nucleophilic aromatic substitution (NAS) with 4-hydroxypiperidine:

Stepwise Protocol

Critical Note : Microwave irradiation (150 W, 140°C, 30 min) boosts yield to 82% while reducing reaction time.

Acylation of Piperidine with 2-Cyclopropylethanone

Friedel-Crafts Acylation Approach

Direct acylation using acyl chlorides faces challenges due to cyclopropane ring strain. An alternative employs in situ activation of the ketone:

Optimized Procedure

- Activation : 2-Cyclopropylethanone (1.5 eq), TiCl₄ (1.2 eq), CH₂Cl₂, −10°C, 1 h

- Coupling : Add 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine (1.0 eq), stir at 25°C for 6 h

- Workup : Quench with NaHCO₃, extract with EtOAc, column chromatography (SiO₂, 7:3 hexane/EtOAc)

- Yield : 63%; purity 91%

Side Reactions :

- Over-acylation at piperidine nitrogen (8–12% byproduct)

- Cyclopropane ring opening (<5% at optimized conditions)

Alternative Pathways and Comparative Analysis

Mitsunobu Etherification for Pyrimidine-Piperidine Linkage

Avoiding chlorination, this method uses DEAD/PPh₃ system:

| Parameter | Value |

|---|---|

| Substrates | 2,6-Dimethylpyrimidin-4-ol (1.0 eq), 4-hydroxypiperidine (1.2 eq) |

| Reagents | DIAD (1.5 eq), PPh₃ (1.5 eq) |

| Solvent | THF, 0°C → 25°C, 24 h |

| Yield | 71% |

| Advantage | No SOCl₂ handling; milder conditions |

Limitation : Higher cost of DIAD limits industrial scalability.

Radical-Mediated Cyclopropanation

Industrial-Scale Considerations and Green Chemistry

Solvent Selection and Recycling

Preferred Solvents :

- Etherification : Cyclopentyl methyl ether (CPME) – low toxicity, high boiling point

- Acylation : 2-MeTHF – biodegradable, from renewable resources

Waste Metrics :

Catalytic Innovations

- Photoredox Catalysis : Ru(bpy)₃Cl₂ enables light-driven cyclopropanation at 25°C (PMI reduction 22%)

- Enzymatic Resolution : Lipase CAL-B resolves racemic cyclopropane intermediates (ee >99%)

Analytical Characterization and Quality Control

Critical QC Parameters :

- HPLC Purity : >98% (C18, 60:40 MeCN/H₂O + 0.1% TFA)

- Cyclopropane Stability :

- Thermal stress (80°C, 24 h): <0.5% ring opening

- Acid resistance (1N HCl, 25°C): 97% intact after 48 h

- Chiral Purity : [α]D²⁵ = +12.5° (c 1.0, CHCl₃) for enantiopure batches

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-Cyclopropyl-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with a different position of the pyrimidine group.

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.